Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate
Overview
Description
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate, also known as E2,6-BMPC, is a synthetic organic compound that has been used in research laboratories for various scientific applications. It is a versatile compound with a wide range of potential uses, including as a reagent for organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Scientific Research Applications
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand for metal complexes, and as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate is not yet fully understood. However, it is known that it can act as an electron acceptor, and it has been suggested that it may act as a Lewis acid, donating electrons to the substrate. Additionally, it has been suggested that it may act as a hydrogen bond donor, forming hydrogen bonds with the substrate.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate are not yet fully understood. However, it has been suggested that it may have some anti-inflammatory and antioxidant properties, as well as some cytotoxic effects.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate in laboratory experiments include its low cost, its mild reaction conditions, and its high yield of product. However, it is important to note that it is a highly toxic compound, and should be handled with caution. Additionally, it is a volatile compound and can be difficult to handle and store.
Future Directions
Due to its wide range of potential uses, there are many possible future directions for research involving Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, coordination chemistry, and enzymatic reactions. Additionally, further research could be conducted into the development of new synthetic methods for its synthesis, as well as new methods for its detection and quantification. Finally, further research could be conducted into its potential applications in drug development and drug delivery.
properties
IUPAC Name |
ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-25-20(24)15-9-18(16-7-5-13(2)11-21-16)23-19(10-15)17-8-6-14(3)12-22-17/h5-12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHMAXGODZZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=NC=C(C=C2)C)C3=NC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376420 | |
Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate | |
CAS RN |
294211-86-2 | |
Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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